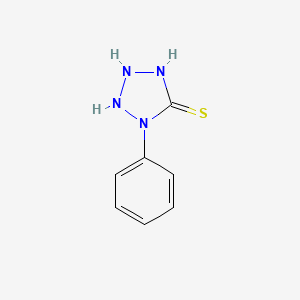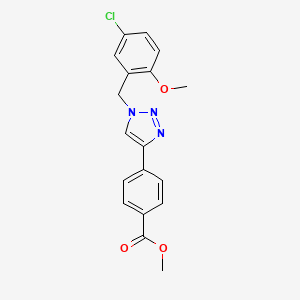
Nlrp3-IN-27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nlrp3-IN-27 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has gained significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Nlrp3-IN-27 involves several synthetic steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for small molecule inhibitors typically involve:
Formation of Key Intermediates: This step may include reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final product is often obtained through coupling reactions, such as amide bond formation or Suzuki coupling.
Purification: The crude product is purified using techniques like column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Nlrp3-IN-27 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Aplicaciones Científicas De Investigación
Nlrp3-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Mecanismo De Acción
Nlrp3-IN-27 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that includes the sensor NLRP3, the adaptor apoptosis-associated speck-like protein, and the effector cysteine protease procaspase-1 . Upon activation, the inflammasome triggers the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, leading to inflammation. This compound specifically targets the NLRP3 protein, preventing its activation and subsequent inflammatory responses .
Comparación Con Compuestos Similares
Nlrp3-IN-27 is one of several small molecule inhibitors targeting the NLRP3 inflammasome. Similar compounds include:
CP-456,773: Another NLRP3 inhibitor with a different chemical structure.
Glyburide: A sulfonylurea drug that also inhibits the NLRP3 inflammasome.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the NLRP3 protein. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other inhibitors.
Propiedades
Fórmula molecular |
C18H16ClN3O3 |
|---|---|
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
methyl 4-[1-[(5-chloro-2-methoxyphenyl)methyl]triazol-4-yl]benzoate |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-17-8-7-15(19)9-14(17)10-22-11-16(20-21-22)12-3-5-13(6-4-12)18(23)25-2/h3-9,11H,10H2,1-2H3 |
Clave InChI |
XUBLPAZNPKXTRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
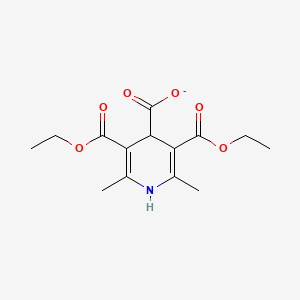

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
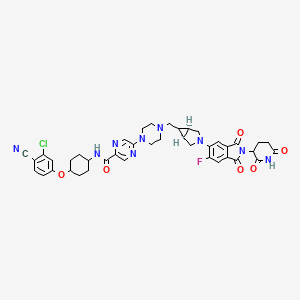
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
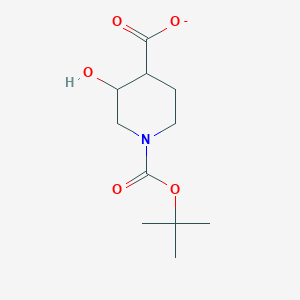
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
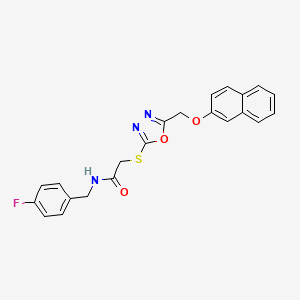
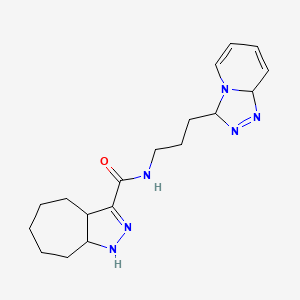

![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
